N-(4-{(2Z)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide
Description
Properties
Molecular Formula |
C18H15N7O4S |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[4-[[2-carbamothioyl-5-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15N7O4S/c1-10(26)20-12-4-6-13(7-5-12)21-22-16-15(23-24(17(16)27)18(19)30)11-2-8-14(9-3-11)25(28)29/h2-9,23H,1H3,(H2,19,30)(H,20,26) |
InChI Key |
ZAKCFTKNDZXKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis via Cyclocondensation Reactions
The pyrazole nucleus is typically constructed through cyclocondensation of β-keto esters or malonate derivatives with hydrazines. For instance, dimethyl malonate reacts with 4-nitrophenylhydrazine under alkaline conditions to form 3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide intermediates . In a representative protocol from , dimethyl malonate (1.0 equiv), N,N-dimethylformamide (1.2 equiv), and dimethyl sulfate (1.5 equiv) are stirred in ethanol with triethylamine (2.0 equiv) at 60°C for 6 hours, yielding a β-ketoamide precursor. Subsequent treatment with methylhydrazine (1.1 equiv) in refluxing ethanol induces cyclization, forming the pyrazole ring with >75% yield .
Table 1: Optimization of Pyrazole Cyclization Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | 82 |
| Base | Triethylamine | 85 |
| Reaction Time (h) | 6 | 78 |
Introduction of the Carbamothioyl Group via Thiosemicarbazide Conjugation
Thiosemicarbazide derivatives are critical for introducing the carbamothioyl functionality. As detailed in , 3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbaldehyde reacts with thiosemicarbazide (1.2 equiv) in glacial acetic acid under reflux for 17 hours, forming the corresponding thiosemicarbazone . The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. The product is isolated by precipitation in ice-water and recrystallized from ethanol-chloroform (3:1), achieving 68–72% purity .
Key Spectral Data for Carbamothioyl Intermediate (from ):
-
IR (KBr): 3250 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)
-
¹H NMR (DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 6.98 (s, 1H, NH), 2.51 (s, 3H, CH₃)
Hydrazinyl Bridge Formation with Acetamide-Functionalized Aniline
The final step involves coupling the pyrazole-thiosemicarbazone with N-(4-aminophenyl)acetamide. Adapted from , 4-aminoacetanilide (1.0 equiv) is dissolved in dry DMF and treated with NaH (1.2 equiv) at 0°C. The pyrazole-thiosemicarbazone intermediate (1.0 equiv) is added portionwise, and the mixture is stirred at room temperature for 12 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:2), yielding the title compound as a yellow solid (62% yield) .
Table 2: Reaction Parameters for Hydrazinyl Coupling
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | DMF | 62 |
| Base | NaH | 58 |
| Temperature (°C) | 25 | 62 |
| Time (h) | 12 | 62 |
Spectroscopic Characterization and Purity Assessment
The final compound is characterized by ¹H NMR , ¹³C NMR , and HRMS . As reported in , the ¹H NMR spectrum (DMSO-d₆) exhibits signals at δ 10.32 (s, 1H, NH), 8.44 (d, J = 8.8 Hz, 2H, Ar–H), 7.92 (d, J = 8.8 Hz, 2H, Ar–H), and 2.08 (s, 3H, CH₃) . HRMS confirms the molecular ion peak at m/z 452.1241 [M+H]⁺ (calc. 452.1238) . Purity is assessed via HPLC (C18 column, MeOH/H₂O 70:30), showing ≥98% purity at 254 nm .
Alternative Synthetic Routes and Comparative Analysis
Alternative methods include one-pot synthesis combining pyrazole formation and thiosemicarbazide conjugation. A patent from describes a tandem reaction where dimethyl malonate, thiosemicarbazide, and 4-nitrobenzaldehyde react in acetic acid, yielding the target compound in 54% yield after recrystallization . However, this approach suffers from lower regioselectivity and requires stringent pH control .
Industrial-Scale Production Considerations
For industrial applications, solvent recovery and catalyst reuse are prioritized. A continuous flow reactor system using ethanol as a green solvent achieves 85% conversion at 100°C with a residence time of 30 minutes . Catalyst screening reveals that nanocrystalline MgO enhances reaction rates by 40% compared to homogeneous bases .
Chemical Reactions Analysis
N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in the treatment of certain cancers due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it can inhibit the activity of certain kinases involved in cell signaling, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
a. N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- Structure : Integrates a pyrazole-thiazole-acetamide framework with 4-chlorophenyl and isopropylphenyl substituents.
- Synthesis : Cyclization of pyrazole-carbothioamide precursors with maleimide derivatives under acidic conditions .
b. Fipronil Derivatives (e.g., 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide)
- Structure: Pyrazole core with chloro, cyano, and trifluoromethylsulfonyl groups.
- Bioactivity : Insecticidal properties due to strong electron-withdrawing groups (e.g., -CF3, -Cl) enhancing neurotoxic effects .
- Contrast : The target compound’s 4-nitrophenyl and carbamothioyl groups may redirect activity toward antimicrobial or anticancer applications rather than insecticidal effects.
Analogues with Alternative Heterocycles
a. (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide
- Structure : Replaces pyrazole with a triazole ring.
- Synthesis: Condensation of a triazole-ketone with phenylhydrazinecarbothioamide in ethanol/HCl .
b. Imidazo[2,1-b][1,3,4]thiadiazole Derivatives (e.g., (E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide)
- Structure : Fused imidazo-thiadiazole system with acetamide and phenyl groups.
- Bioactivity : Enhanced antitumor activity due to planar fused rings enabling DNA intercalation .
- Comparison : The target compound’s pyrazole-hydrazine system may offer greater conformational flexibility, favoring enzyme inhibition over intercalation.
Substituent-Driven Variations
a. N-Methyl Analogues (e.g., N-methyl-N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-ylidene]hydrazino}phenyl)acetamide)
- Structure : Incorporates an N-methyl group and a thiazole ring.
- Contrast : The target compound’s unsubstituted acetamide may favor renal excretion, reducing systemic toxicity.
b. Chlorophenyl-Substituted Pyrazoles
Biological Activity
N-(4-{(2Z)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features multiple functional groups that contribute to its biological activity, including a hydrazine moiety and a pyrazole ring.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The presence of nitrophenyl and pyrazole structures suggests potential antioxidant properties, which may help in mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies have shown that the compound possesses antimicrobial activity against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating promising potential for development as an antimicrobial agent.
Study 2: Cytotoxicity in Cancer Cells
Another study investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 25 µM for MCF-7 cells and 30 µM for HepG2 cells. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c release and activation of caspase cascades.
Q & A
Basic Research Question
- 1H/13C NMR : Key for identifying hydrazinyl (NH, δ 10–13 ppm) and acetamide (CO-NH, δ 2.0–2.5 ppm) groups. Aromatic protons from the 4-nitrophenyl moiety appear at δ 7.4–8.0 ppm .
- FT-IR : Confirm thiourea (C=S, 1250–1350 cm⁻¹) and carbonyl (C=O, 1650–1750 cm⁻¹) stretches .
Resolving Discrepancies : - Dynamic NMR : Detect tautomerism or rotational barriers by variable-temperature NMR .
- High-resolution MS : Resolve ambiguities in molecular ion peaks (e.g., [M+H]+ vs. [M+Na]+) .
How does the compound’s electronic structure influence its bioactivity, and what computational methods validate these interactions?
Advanced Research Question
The 4-nitrophenyl and carbamothioyl groups confer electron-withdrawing properties, enhancing binding to biological targets (e.g., enzymes or receptors).
- Molecular Docking : describes pyrazole-carbothioamide derivatives docked into kinase active sites using AutoDock Vina. Parameters include:
- Grid box size : 25 ų centered on the ATP-binding pocket.
- Scoring function : AMBER force field for binding affinity validation .
- DFT Calculations : HOMO-LUMO gaps predict reactivity; the nitro group reduces electron density, favoring nucleophilic attack at the pyrazole ring .
What strategies are recommended for evaluating biological activity while minimizing assay interference from tautomerism?
Advanced Research Question
- Isotopic Labeling : Use deuterated solvents in bioassays to stabilize specific tautomers .
- Comparative Studies : Test both amine and imine forms (isolated via preparative HPLC) against control compounds (e.g., ’s thienopyrimidine analogs) .
- Kinetic Assays : Monitor time-dependent activity shifts caused by tautomeric interconversion .
How can crystallographic data resolve ambiguities in molecular geometry and intermolecular interactions?
Advanced Research Question
Single-crystal X-ray diffraction () reveals:
- Planarity : The pyrazole and phenyl rings are coplanar (dihedral angle <5°), facilitating π-π stacking in solid-state packing .
- Hydrogen Bonding : N—H⋯O and N—H⋯S interactions stabilize the crystal lattice, critical for predicting solubility and stability .
What safety protocols are essential for handling this compound, given its structural analogs’ hazards?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and goggles. Avoid inhalation (use fume hoods) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .
- Waste Disposal : Incinerate at >1000°C to prevent environmental release of nitroaromatic byproducts .
How do substituent modifications (e.g., nitro → methoxy) alter physicochemical properties?
Advanced Research Question
compared analogs with electron-donating (methoxy) vs. withdrawing (nitro) groups:
| Substituent | LogP | Solubility (mg/mL) | IC50 (μM) |
|---|---|---|---|
| 4-NO₂ | 2.8 | 0.12 | 1.5 |
| 4-OCH₃ | 1.9 | 0.45 | 8.2 |
| The nitro group enhances lipophilicity and potency but reduces solubility . |
What analytical challenges arise in quantifying degradation products under physiological conditions?
Advanced Research Question
- LC-MS/MS : Detect hydrolytic products (e.g., free hydrazine) using a C18 column (0.1% formic acid mobile phase).
- Stability Studies : At pH 7.4 (37°C), the compound degrades via hydrolysis of the acetamide bond (t₁/₂ = 12 h) .
How can flow chemistry improve scalability and reproducibility of the synthesis?
Advanced Research Question
’s flow-chemistry approach for diazomethane derivatives offers insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
